molecular formula C12H12N2O B11898680 N-(2-Methylquinolin-3-yl)acetamide CAS No. 21352-23-8

N-(2-Methylquinolin-3-yl)acetamide

Cat. No.: B11898680
CAS No.: 21352-23-8
M. Wt: 200.24 g/mol
InChI Key: YVRNMYJUJHJDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methylquinolin-3-yl)acetamide is a compound belonging to the quinoline family, which is known for its diverse biological activities and applications in various fields. Quinoline derivatives are widely utilized in medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, making it a significant structure in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylquinolin-3-yl)acetamide typically involves the reaction of 2-methylquinoline with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylquinolin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline compounds .

Scientific Research Applications

N-(2-Methylquinolin-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the production of dyes, catalysts, and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Methylquinolin-3-yl)acetamide include other quinoline derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct biological activities and chemical properties.

Properties

CAS No.

21352-23-8

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-(2-methylquinolin-3-yl)acetamide

InChI

InChI=1S/C12H12N2O/c1-8-12(14-9(2)15)7-10-5-3-4-6-11(10)13-8/h3-7H,1-2H3,(H,14,15)

InChI Key

YVRNMYJUJHJDON-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.